3-Acetyl-4-bromo-7-methylindole
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Overview
Description
3-Acetyl-4-bromo-7-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromo-7-methylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include 4-bromo-7-methylindole and acetyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acetylation of the indole ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-bromo-7-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-Hydroxy-4-bromo-7-methylindole.
Substitution: 3-Acetyl-4-substituted-7-methylindole.
Scientific Research Applications
3-Acetyl-4-bromo-7-methylindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-4-bromo-7-methylindole involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and bromine atom on the indole ring enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
- 3-Acetylindole
- 4-Bromoindole
- 7-Methylindole
Comparison: 3-Acetyl-4-bromo-7-methylindole is unique due to the presence of both acetyl and bromine substituents on the indole ring, which confer distinct chemical and biological properties. Compared to 3-Acetylindole, the bromine atom in this compound enhances its reactivity in substitution reactions. Similarly, the acetyl group in this compound increases its potential for biological activity compared to 4-Bromoindole and 7-Methylindole .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(4-bromo-7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-4-9(12)10-8(7(2)14)5-13-11(6)10/h3-5,13H,1-2H3 |
InChI Key |
JFEMQPCWEALJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)C |
Origin of Product |
United States |
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